molecular formula C20H13F2N3O B2885373 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 477485-59-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No. B2885373
CAS RN: 477485-59-9
M. Wt: 349.341
InChI Key: UGHVZFHCZIKLDD-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide” is a compound based upon a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .


Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of the compound was elucidated using single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR .

Scientific Research Applications

Elastase Inhibition

The compound has been found to have unique properties related to elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and skin. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Antioxidant Activity

The compound has shown promising antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

DNA Binding Potential

The compound has demonstrated DNA binding potential . This means it can bind to DNA, which could make it useful in gene therapy, where genes are introduced, altered, or removed in cells to treat or prevent disease .

Antimicrobial Activity

Imidazole compounds, such as this one, have been found to have antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections .

Anti-inflammatory Activity

Imidazole compounds have also been found to have anti-inflammatory activity . This means they can reduce inflammation, which is a response by the body’s immune system to injury or infection .

Antitumor Activity

Imidazole compounds have shown antitumor activity . This means they can inhibit the growth of tumors, which could make them useful in cancer treatment .

Antidiabetic Activity

Imidazole compounds have demonstrated antidiabetic activity . This means they can help regulate blood sugar levels, which could make them useful in treating diabetes .

Anti-allergic Activity

Imidazole compounds have been found to have anti-allergic activity . This means they can reduce allergic reactions, which could make them useful in treating allergies .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-14-4-3-5-15(22)18(14)20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHVZFHCZIKLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

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